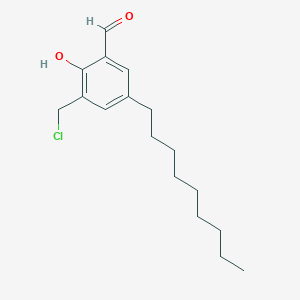
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It contains a chloromethyl group, a hydroxyl group, and a nonyl chain attached to a benzaldehyde core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde typically involves the chloromethylation of 2-hydroxy-5-nonylbenzaldehyde. The reaction is carried out using formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions include maintaining an acidic environment and controlling the temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction parameters, such as the concentration of reactants, temperature, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are used to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can react with the chloromethyl group under basic conditions.
Major Products Formed
Oxidation: 3-(Chloromethyl)-2-hydroxy-5-nonylbenzoic acid.
Reduction: 3-(Chloromethyl)-2-hydroxy-5-nonylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde involves its interaction with various molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The hydroxyl and aldehyde groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Known for its anti-inflammatory and analgesic activity.
3-(Chloromethyl)coumarins: Used in fluorescent labeling and detection applications.
Uniqueness
3-(Chloromethyl)-2-hydroxy-5-nonylbenzaldehyde is unique due to the presence of both a long nonyl chain and a chloromethyl group, which impart distinct chemical and physical properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
919109-48-1 |
|---|---|
Molecular Formula |
C17H25ClO2 |
Molecular Weight |
296.8 g/mol |
IUPAC Name |
3-(chloromethyl)-2-hydroxy-5-nonylbenzaldehyde |
InChI |
InChI=1S/C17H25ClO2/c1-2-3-4-5-6-7-8-9-14-10-15(12-18)17(20)16(11-14)13-19/h10-11,13,20H,2-9,12H2,1H3 |
InChI Key |
ZSXWJHGAOQGIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC1=CC(=C(C(=C1)C=O)O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


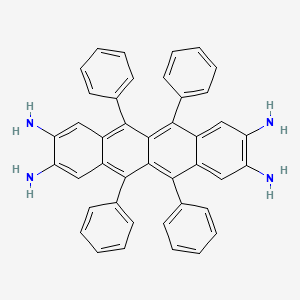
![N-{3-[(5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy]phenyl}benzamide](/img/structure/B12613495.png)
![N-{6-[(2-Aminoethyl)carbamoyl]pyridin-3-yl}glycine](/img/structure/B12613503.png)
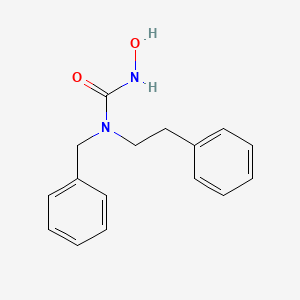
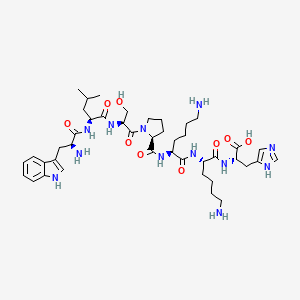
![1,7-Diazaspiro[4.4]nonane-1-carboxylic acid,6-oxo-7-[(1S)-1-phenylethyl]-,1,1-dimethylethyl ester,(5R)-](/img/structure/B12613523.png)
![Urea, N-(2-hydroxyethyl)-N'-[2-hydroxy-1-(hydroxymethyl)ethyl]-](/img/structure/B12613530.png)
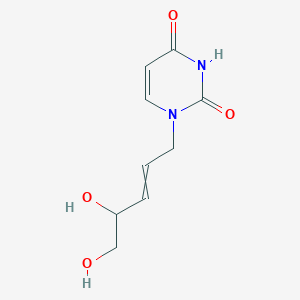


![5-Hydroxy-N-{[(quinolin-3-yl)methoxy]carbonyl}-L-tryptophan](/img/structure/B12613563.png)

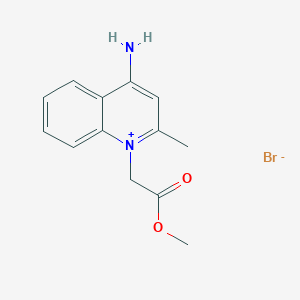
![(6R)-6-(4-Fluorophenyl)-4-[(4-methoxyphenyl)methyl]morpholin-3-one](/img/structure/B12613577.png)
